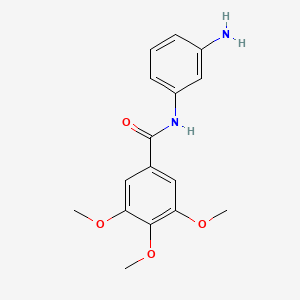

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a trimethoxybenzamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Oxidation of the Aromatic Amine Group

The primary amine group on the phenyl ring undergoes oxidation under controlled conditions, forming nitroso or nitro derivatives. This reactivity is critical for modifying the compound’s electronic properties or generating intermediates for further synthesis.

- Example: Nitration at the ortho position relative to the amide group occurs under ice-cold conditions, avoiding dinitration .

Acylation and Amide Bond Formation

The aromatic amine participates in acylation reactions, enabling the synthesis of complex derivatives. This is facilitated by its nucleophilic nature and compatibility with coupling agents.

- Key Insight : Acylation with 3,4,5-trimethoxybenzoyl chloride under alkaline conditions yields tris-acylated guanidinium salts or mesoionic compounds, depending on reaction conditions .

Reductive Amination and Coupling

The amine group serves as a substrate for reductive amination and palladium-catalyzed coupling, expanding its utility in heterocyclic synthesis.

- Example: Reduction of 2-nitro intermediates with Pd/C and hydrazine yields aminoanilides, which cyclize to form benzimidazoles .

Electrophilic Substitution on the Methoxy-Substituted Ring

The 3,4,5-trimethoxybenzamide moiety directs electrophilic substitution to specific positions, leveraging the electron-donating methoxy groups.

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ | Para | 4-Bromo derivatives |

| Azidation | NaN₃, CuI, proline | Ortho | Azido-functionalized analogs |

Biological Activity and Interaction Mechanisms

While not a direct chemical reaction, the compound’s structural features enable interactions with biological targets:

科学的研究の応用

Therapeutic Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3-aminophenyl)-3,4,5-trimethoxybenzamide. For instance, a series of vinyl amide derivatives have been synthesized and evaluated for their cytotoxic activity against MDA-MB-231 breast cancer cells. The results indicated that certain analogues exhibited potent cytotoxic effects at sub-micromolar concentrations, suggesting a promising avenue for cancer treatment .

Sedative Effects

Another notable application is in the realm of sedatives. Compounds similar to this compound have been shown to exert sedative effects without significantly impairing coordinated motor activity. This characteristic makes them suitable candidates for treating anxiety states and hyperactivity disorders .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis often begins with the reaction of 3,4,5-trimethoxybenzoyl chloride with an appropriate amine.

- Formation of Amide Bond : The amide bond is formed through standard coupling reactions involving the carboxylic acid derivative and the amine.

- Purification : The resulting product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

Biological Activities

Inhibition Studies

Research has demonstrated that this compound derivatives can act as inhibitors of specific biological pathways. For example, compounds have been identified that inhibit histone deacetylases (HDACs) and EphA2 receptor tyrosine kinases simultaneously. This dual inhibition presents a novel strategy for cancer therapy by targeting multiple pathways involved in tumor progression .

Apoptosis Induction

Studies involving apoptosis assays have shown that certain trimethoxybenzamide derivatives significantly increase the percentage of apoptotic cells in treated MDA-MB-231 cells compared to controls. This effect correlates with their ability to induce cell cycle arrest and promote programmed cell death .

Case Studies and Research Findings

作用機序

The mechanism of action of N-(3-aminophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

N-(3-aminophenyl)benzamide: Lacks the methoxy groups, which can affect its reactivity and biological activity.

3,4,5-trimethoxybenzamide: Lacks the aminophenyl group, which can influence its binding properties and applications.

Uniqueness

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both the aminophenyl and trimethoxybenzamide moieties.

生物活性

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- Structural Features : The compound consists of a benzamide backbone with three methoxy groups and an amino group on the phenyl ring. This configuration enhances its biological activity compared to other derivatives lacking these features.

This compound has been identified as an antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. This pathway is crucial for various developmental processes and has been implicated in cancer progression. The compound's ability to inhibit this receptor suggests it may play a role in cancer therapeutics by influencing cell signaling pathways, gene expression, and cellular metabolism.

Interaction Studies

Research indicates that this compound interacts with translation termination factors such as GSPT1. This interaction can influence protein synthesis pathways critical in tumor biology, highlighting its potential as a therapeutic agent in oncology.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antagonist Activity | Inhibits Smoothened receptor in the Hedgehog signaling pathway |

| Cell Signaling | Influences pathways related to gene expression and cellular metabolism |

| Tumor Growth Inhibition | Potential candidate for cancer therapeutics based on its inhibitory effects |

Case Studies and Research Findings

- Cancer Research : Preliminary studies have shown that this compound exhibits significant anti-tumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Mechanistic Insights : Further research is required to elucidate the specific mechanisms through which this compound exerts its effects. Studies involving cellular models have indicated that it may disrupt microtubule dynamics, similar to other known antitumor agents .

- Comparative Analysis : When compared with structurally similar compounds, this compound shows enhanced specificity towards certain cellular targets due to its unique methoxy substitutions.

Future Directions

The potential applications of this compound extend beyond oncology. Its structural characteristics suggest possible roles in other therapeutic areas such as anti-inflammatory and antimicrobial activities. However, comprehensive studies are necessary to fully understand its pharmacodynamics and pharmacokinetics.

特性

IUPAC Name |

N-(3-aminophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,17H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHZIFHRSZDDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。